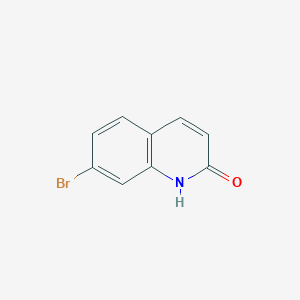

7-Bromoquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFKBVYWLUKWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557557 | |

| Record name | 7-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-10-8 | |

| Record name | 7-Bromoquinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99465-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Bromoquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis mechanisms for 7-Bromoquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. This guide details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support the practical application of these methods in a laboratory setting.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged structures in drug discovery, exhibiting a wide range of pharmacological activities. The introduction of a bromine atom at the 7-position of the quinoline ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the development of diverse compound libraries for screening and lead optimization.[1] This guide focuses on the most viable and documented methods for the synthesis of this compound.

Primary Synthetic Strategies

Two principal retrosynthetic pathways are considered for the synthesis of this compound:

-

Knorr Quinoline Synthesis: A direct approach involving the acid-catalyzed cyclization of a β-ketoanilide derived from 3-bromoaniline. This method is often preferred for its convergent nature and control over the substitution pattern.

-

Electrophilic Bromination: A sequential approach where the parent quinolin-2(1H)-one is first synthesized and subsequently brominated. The challenge in this method lies in controlling the regioselectivity of the bromination reaction.

Strategy 1: Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a robust and widely used method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from β-ketoanilides.[2][3] The overall reaction involves two main stages: the formation of the β-ketoanilide intermediate and its subsequent intramolecular cyclization.

Mechanism and Workflow

The synthesis of a 4-substituted this compound, such as 7-bromo-4-methylquinolin-2(1H)-one, via the Knorr synthesis begins with the condensation of 3-bromoaniline with a β-ketoester, in this case, ethyl acetoacetate. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinolinone ring.

The detailed mechanism for the acid-catalyzed cyclization is illustrated below. The reaction is initiated by protonation of the carbonyl group of the β-ketoanilide, which activates the molecule for intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent dehydration and tautomerization yield the stable quinolin-2(1H)-one product.

Experimental Protocol: Knorr Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one

This protocol is adapted from established procedures for the synthesis of substituted quinolin-2(1H)-ones, such as 6-bromo-4-methylquinolin-2(1H)-one.[4]

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)but-2-enoate (Intermediate)

-

In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Heat the mixture at 110-120 °C for 1-2 hours, with removal of the water and ethanol formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product can often be used directly in the next step without further purification.

Step 2: Cyclization to 7-Bromo-4-methylquinolin-2(1H)-one

-

Preheat a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C in a separate flask.

-

Slowly add the crude ethyl 3-(3-bromophenylamino)but-2-enoate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250 °C for 15-30 minutes. The product should precipitate from the hot solution.

-

Cool the reaction mixture to below 100 °C and dilute with an equal volume of hexane to facilitate filtration.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol.

-

Dry the solid to obtain 7-Bromo-4-methylquinolin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

An alternative to thermal cyclization in a high-boiling solvent is the use of a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at a lower temperature.[4][5]

Alternative Cyclization using Polyphosphoric Acid (PPA):

-

Add the crude ethyl 3-(3-bromophenylamino)but-2-enoate to polyphosphoric acid (5-10 times the weight of the enoate).

-

Heat the mixture to 100-140 °C with stirring for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Quantitative Data

While specific yield data for 7-Bromo-4-methylquinolin-2(1H)-one is not extensively reported, yields for analogous Knorr syntheses of bromoquinolinones are typically in the moderate to good range.

| Reactant 1 | Reactant 2 | Cyclization Method | Product | Reported Yield | Reference |

| 4-Bromoaniline | Ethyl acetoacetate | H₂SO₄ | 6-Bromo-4-methylquinolin-2(1H)-one | Not specified | [4] |

| 4-Bromoaniline | tert-Butyl acetoacetate | PPA | 6-Bromo-4-methylquinolin-2(1H)-one | 84% (anilide formation) | [4] |

Strategy 2: Electrophilic Bromination of Quinolin-2(1H)-one

This strategy involves the synthesis of the parent quinolin-2(1H)-one, followed by direct bromination. The success of this route is highly dependent on the regioselectivity of the bromination step.

Mechanism and Workflow

The workflow for this approach involves two distinct synthetic operations.

The quinolin-2(1H)-one ring system is activated towards electrophilic aromatic substitution. The directing effects of the carbonyl group and the fused benzene ring influence the position of bromination. The carbonyl group is deactivating and meta-directing with respect to the pyridine ring, while the fused benzene ring is activated. Bromination of quinolin-4(1H)-ones has been shown to occur at various positions depending on the substituents present.[6] For quinolin-2(1H)-one, bromination can potentially occur at positions 3, 6, and 8, in addition to the desired 7-position. Achieving high selectivity for the 7-position can be challenging and may result in a mixture of isomers requiring separation.

Experimental Protocol: Bromination of Quinolin-2(1H)-one

Note: A specific, high-yield protocol for the selective synthesis of this compound via direct bromination is not well-documented in the reviewed literature. The following is a general procedure for the bromination of quinolone systems.

-

Dissolve quinolin-2(1H)-one (1.0 eq) in a suitable solvent, such as acetic acid or chloroform.

-

Slowly add the brominating agent (e.g., molecular bromine or N-bromosuccinimide (NBS), 1.0-1.2 eq) to the solution at room temperature or below, while protecting from light.

-

Stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product and separate isomers using column chromatography.

Quantitative Data

Data on the regioselectivity and yield of the direct bromination of unsubstituted quinolin-2(1H)-one to produce the 7-bromo isomer is sparse. The bromination of substituted quinolin-4(1H)-ones has been studied, with the position of bromination being highly dependent on the existing substituents.[6] For example, bromination of 3-substituted 2-methylquinolin-4(1H)-ones can occur at the C6 position or on the methyl group at C2.[6]

| Substrate | Brominating Agent | Product(s) | Reported Yield | Reference |

| 3-Substituted 2-methylquinolin-4(1H)-ones | Br₂ or NBS | C6-bromo or C2-bromomethyl derivatives | Variable | [6] |

Conclusion

For the synthesis of this compound, the Knorr quinoline synthesis starting from 3-bromoaniline and a suitable β-ketoester represents the most direct and likely highest-yielding approach. This method offers excellent control over the position of the bromine substituent. While direct bromination of quinolin-2(1H)-one is a chemically plausible route, it is likely to suffer from poor regioselectivity, leading to a mixture of isomers and complicating purification. Therefore, for researchers and drug development professionals requiring unambiguous synthesis of this compound, the Knorr synthesis is the recommended pathway.

References

- 1. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]

- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

An In-Depth Technical Guide to 7-Bromoquinolin-2(1H)-one (CAS: 99465-10-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-2(1H)-one is a halogenated derivative of the quinolinone heterocyclic scaffold. This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. Its utility is underscored by its role in the development of targeted therapeutic agents, including kinase inhibitors. The presence of the bromine atom at the 7-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential applications of this compound.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 99465-10-8 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [2] |

| Melting Point | 270-272 °C | [2] |

| Appearance | Solid | |

| Synonyms | 7-Bromo-1H-quinolin-2-one, 7-Bromo-2-hydroxyquinoline | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from a meta-substituted aniline precursor. This process includes an initial acylation reaction followed by an intramolecular cyclization. This synthetic approach has been successfully scaled up for the production of 7-bromoquinolinone.[3]

The bromine atom at the 7-position imparts significant reactivity to the molecule, making it a versatile intermediate for further chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents at this position. This chemical handle is instrumental in the synthesis of diverse libraries of compounds for biological screening.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.77 | s | 1H | NH |

| 8.09 | t, J = 8.6 Hz | 1H | Ar-H |

| 8.05 | t, J = 1.7 Hz | 1H | Ar-H |

| 7.84 | d, J = 7.8 Hz | 1H | Ar-H |

| 7.80 – 7.73 | m | 2H | Ar-H |

| 7.71 – 7.65 | m | 1H | Ar-H |

| 7.54 | t, J = 7.9 Hz | 1H | Ar-H |

| 7.37 – 7.32 | m | 1H | Ar-H |

| 6.36 | d, J = 1.8 Hz | 1H | CH |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 176.92 | C=O |

| 148.72 | Ar-C |

| 140.47 | Ar-C |

| 135.26 | Ar-C |

| 132.96 | Ar-C |

| 131.91 | Ar-C |

| 129.29 | Ar-C |

| 129.00 | Ar-C |

| 124.86 | Ar-C |

| 124.72 | Ar-C |

| 123.36 | Ar-C |

| 118.72 | Ar-C |

| 107.48 | Ar-C |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the molecular formula of this compound. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

HRMS (ESI)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (for C₁₅H₁₁⁷⁹BrNO) | 300.0019 | 300.0020 |

| [M+H]⁺ (for C₁₅H₁₁⁸¹BrNO) | 302.0000 | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | N-H stretch (amide) |

| ~1660 | Strong | C=O stretch (amide, lactam) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~800-600 | Medium-Strong | C-Br stretch |

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of biologically active molecules. The quinolinone scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.

Intermediate in the Synthesis of Kinase Inhibitors

Literature suggests that 7-bromoquinoxalin-2(1H)-one, a structurally similar compound, is utilized in the preparation of inhibitors for Transforming Growth Factor-beta (TGF-β) and Phosphoinositide 3-kinase (PI3K).[5] Given the analogous reactivity, this compound is a promising intermediate for the development of novel inhibitors targeting these and other kinase-mediated signaling pathways, which are often dysregulated in cancer and other diseases.

Precursor for Brexpiprazole Analogues

The quinolin-2(1H)-one core is a key structural feature of the atypical antipsychotic drug Brexpiprazole.[6] While Brexpiprazole itself features a 7-alkoxy substituent, this compound can serve as a starting point for the synthesis of various analogues of Brexpiprazole through functionalization at the 7-position. This allows for the exploration of how modifications at this site impact the drug's pharmacological profile.

Potential Biological Activities of Derivatives

Studies on various brominated quinoline and quinazolinone derivatives have demonstrated their potential as anticancer agents. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[7][8] The bromine substituent is thought to enhance the lipophilicity of these molecules, potentially leading to improved cell membrane permeability and target engagement.[7] Furthermore, the quinolinone scaffold is known to be a versatile platform for designing specific enzyme inhibitors, including those targeting kinases involved in DNA damage repair pathways.[9]

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of structurally similar compounds. Researchers should optimize these conditions for their specific requirements.

Synthesis of this compound

This protocol is based on a two-step acylation-cyclization method.[3]

Step 1: Acylation of 3-Bromoaniline

-

To a solution of 3-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of an appropriate acylating agent (e.g., cinnamoyl chloride) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a solution of the crude acylated intermediate in a high-boiling point solvent (e.g., chlorobenzene or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride or polyphosphoric acid).

-

Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to afford the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Spectroscopic Analysis

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

IR Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Mass Spectrometry Sample Preparation (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

Visualizations

General Synthetic Workflow

Caption: General two-step synthesis of this compound.

Reactivity and Derivatization Pathway

Caption: Derivatization via Suzuki-Miyaura cross-coupling.

Potential Application in Kinase Inhibition

Caption: Logic of targeting kinase pathways with derivatives.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. mdpi.com [mdpi.com]

- 3. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

- 6. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 7-Bromoquinolin-2(1H)-one: A Technical Guide

Introduction: 7-Bromoquinolin-2(1H)-one is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic techniques. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra are not widely available in the public domain, this document outlines the predicted data based on the compound's structure, offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the compound's functional groups and aromatic system.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 11.0 - 12.0 | Singlet (broad) | - | 1H |

| H3 | ~ 6.5 | Doublet | ~ 9.5 | 1H |

| H4 | ~ 7.8 | Doublet | ~ 9.5 | 1H |

| H5 | ~ 7.6 | Doublet | ~ 8.5 | 1H |

| H6 | ~ 7.4 | Doublet of doublets | ~ 8.5, ~2.0 | 1H |

| H8 | ~ 7.9 | Doublet | ~ 2.0 | 1H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C2 (C=O) | ~ 162 |

| C3 | ~ 122 |

| C4 | ~ 140 |

| C4a | ~ 120 |

| C5 | ~ 129 |

| C6 | ~ 125 |

| C7 (C-Br) | ~ 118 |

| C8 | ~ 132 |

| C8a | ~ 138 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3000 | Medium (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1660 - 1640 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1200 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z | Comments |

| [M]⁺ | 223 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 225 | Molecular ion containing ⁸¹Br (approx. same intensity as M⁺) |

| [M-CO]⁺ | 195/197 | Loss of carbon monoxide |

| [M-Br]⁺ | 144 | Loss of bromine radical |

| [M-HBr]⁺ | 142 | Loss of hydrogen bromide |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical for dissolving the sample and avoiding overlapping signals.

-

If necessary, gently warm or sonicate the sample to ensure complete dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory with the sample or the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography (LC-MS).

-

A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).

-

-

Mass Analysis and Detection:

-

The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed in the molecular ion cluster.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Contribution of spectroscopic data to structural elucidation.

solubility of 7-Bromoquinolin-2(1H)-one in common solvents

An In-depth Technical Guide to the Solubility of 7-Bromoquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the solubility of this compound, a topic of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for its experimental determination. It includes detailed methodologies, data presentation templates, and a workflow diagram to assist in the systematic characterization of this compound's solubility profile.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO[1][2]. Its structure, characterized by a quinolinone core with a bromine substituent, suggests it is likely to have low aqueous solubility, a common trait for many quinoline derivatives which tend to be lipophilic[3]. The compound's melting point is reported to be in the range of 270-272°C[1]. Understanding its solubility in various common solvents is a critical first step in pre-formulation studies and for its application in biological assays.

Challenges in Quinoline Derivative Solubility

Quinoline and its derivatives are frequently investigated in drug discovery due to their diverse biological activities[4][5][6]. However, a common hurdle in their development is their poor water solubility, which can negatively impact bioavailability and hinder in vitro testing[3]. The lipophilic nature of the quinoline ring system, often compounded by hydrophobic substituents, contributes to this challenge[3]. Consequently, researchers often need to employ strategies such as using co-solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted into aqueous media for experiments[3]. This process itself can be problematic, as dilution can cause the compound to precipitate out of solution[3].

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[7][8]. This method is based on achieving a thermodynamic equilibrium between the solid compound and its dissolved state in a given solvent at a controlled temperature[8].

Detailed Experimental Protocol: Shake-Flask Method

The following protocol outlines the steps for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material does not bind the compound)[3]

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure that saturation is reached[7][9].

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can take 24 hours or longer, and preliminary experiments may be needed to determine the optimal equilibration time[9].

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes[3]. Alternatively, filter the supernatant through a syringe filter[3][7]. Care must be taken during this step to avoid disturbing the solid-liquid equilibrium[7].

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry[3].

-

Replicates: It is recommended to perform a minimum of three replicate determinations of solubility for each solvent and temperature condition to ensure the reliability of the results[10].

Data Presentation

The quantitative solubility data obtained from the experimental work should be organized into clear and structured tables for easy comparison. The following tables are provided as templates for presenting the results.

Table 1: Solubility of this compound in Common Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Methanol | Experimental Value | Experimental Value |

| Acetone | Experimental Value | Experimental Value |

| DMSO | Experimental Value | Experimental Value |

| Dichloromethane | Experimental Value | Experimental Value |

Table 2: Temperature Dependence of this compound Solubility in Water

| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 25 | Experimental Value | Experimental Value |

| 37 | Experimental Value | Experimental Value |

| 50 | Experimental Value | Experimental Value |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinolinone scaffold, it serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the molecular structure and conformation of this compound. Due to the limited availability of complete, publicly accessible experimental datasets for this specific molecule, this guide also includes comparative data from closely related analogs to provide a predictive understanding of its structural and spectroscopic properties.

Molecular Identity and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₆BrNO. It is also known by several synonyms, including 7-Bromo-2(1H)-quinolinone and 7-Bromo-2-hydroxyquinoline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99465-10-8 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 270-272 °C | [2] |

| Boiling Point (Predicted) | 375.4±42.0 °C | [2] |

| pKa (Predicted) | 10.91±0.70 | [2] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a bicyclic quinolinone core, which is a fusion of a benzene ring and a pyridinone ring. A bromine atom is substituted at the 7-position of this core. The presence of the lactam (cyclic amide) group in the pyridinone ring allows for tautomerism between the keto (amide) form, this compound, and the enol (iminol) form, 7-bromoquinolin-2-ol. In the solid state and in most solvents, the keto form is generally predominant.

dot

Caption: Figure 1. Molecular Structure and Identifiers of this compound.

Crystallographic Data

As of the latest review of publicly available crystallographic databases, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on bond lengths, bond angles, and crystal packing are not available.

For comparative purposes, crystallographic data for a related compound, 5,7-Dibromo-2-methylquinolin-8-ol, is presented in Table 2.[3] This data can provide an approximation of the bond lengths and angles within the quinoline ring system, although substitutions at different positions will induce variations.

Table 2: Comparative Crystallographic Data for 5,7-Dibromo-2-methylquinolin-8-ol [3]

| Parameter | Value |

| Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 22.2221(5) Å, b = 4.0479(1) Å, c = 21.7221(4) Å |

| β = 102.167(1)° | |

| Volume | 1910.07(7) ų |

It is anticipated that the quinolinone ring system in this compound is largely planar.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants will be influenced by the bromine substituent and the electron-withdrawing nature of the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~162 |

| C3 | ~6.5 | ~122 |

| C4 | ~7.8 | ~140 |

| C4a | - | ~117 |

| C5 | ~7.4 | ~128 |

| C6 | ~7.2 | ~125 |

| C7 | - | ~118 |

| C8 | ~7.6 | ~130 |

| C8a | - | ~138 |

| N1-H | ~12.0 | - |

Note: These are predicted values based on known substituent effects on the quinolinone scaffold and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~1660 | C=O stretch (lactam) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1200 | C-N stretch |

| ~800-600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected [M]+• and [M+2]+• peaks would be at m/z 223 and 225, respectively.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general synthetic approach can be inferred from established methods for the synthesis of quinolinone derivatives.

dot

Caption: Figure 2. Generalized Experimental Workflow for Synthesis and Characterization.

General Synthesis Protocol (Hypothetical)

A plausible synthetic route to this compound involves the cyclization of a suitably substituted aniline derivative. One common method is the Conrad-Limpach reaction or a modification thereof.

-

Reaction Setup: A substituted 3-bromoaniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions.

-

Cyclization: The intermediate is then cyclized at high temperature, often in a high-boiling solvent, to form the quinolinone ring.

-

Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated by filtration. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Characterization Methods

-

NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

This compound is a key building block in synthetic organic and medicinal chemistry. While a complete, publicly available experimental dataset for its molecular structure and conformation is currently lacking, this guide provides a comprehensive overview of its known properties and predicted spectroscopic features based on the analysis of related compounds. Further experimental work, particularly single-crystal X-ray diffraction, is required to definitively determine its solid-state structure and provide precise data on its molecular geometry. The information and generalized protocols presented herein serve as a valuable resource for researchers working with this and related quinolinone derivatives.

References

7-Bromoquinolin-2(1H)-one: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide on its Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-2(1H)-one is a heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. As a derivative of quinolin-2(1H)-one, it belongs to a class of compounds known as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the historical and current role of this compound in drug discovery and development. While direct biological activity data for the parent compound is limited in publicly available literature, its significance is underscored by its role as a key precursor to a range of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.06 g/mol | [2] |

| CAS Number | 99465-10-8 | [2] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| LogP | Not reported |

Synthesis of this compound

Experimental Protocol: A General Synthetic Approach

The following is a generalized, multi-step synthetic protocol that can be adapted for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of a Substituted Cinnamanilide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline in a suitable solvent such as toluene.

-

Acylation: Add cinnamoyl chloride dropwise to the solution at room temperature. An organic base like pyridine can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(3-bromophenyl)cinnamamide.

Step 2: Cyclization to form this compound

-

Reaction Setup: The crude N-(3-bromophenyl)cinnamamide is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid.[4]

-

Cyclization: The mixture is heated to induce intramolecular cyclization. The reaction temperature and time will depend on the specific acid catalyst used.

-

Reaction Monitoring: The progress of the cyclization can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Role in Drug Discovery and Development

The quinolin-2-one scaffold is a cornerstone in modern drug discovery, with numerous derivatives having been developed as therapeutic agents.[1] The discovery of nalidixic acid in the 1960s, a quinolone antibacterial, marked the beginning of extensive research into this class of compounds.[5][6]

This compound serves as a critical intermediate in the synthesis of various biologically active molecules. The bromine atom at the 7-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7] This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A prime example of the importance of the 7-substituted quinolin-2-one scaffold is in the development of the atypical antipsychotic drug, Brexpiprazole . 7-Hydroxyquinolin-2(1H)-one, a closely related derivative, is a key intermediate in the synthesis of Brexpiprazole.[8] The synthetic strategies often involve the alkylation of the 7-hydroxyl group, a transformation that highlights the utility of having a functionalizable handle at this position. While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of such analogs through nucleophilic substitution or cross-coupling reactions.

Logical Workflow for Drug Discovery

Caption: Drug discovery workflow utilizing this compound.

Biological Activities of Quinolin-2-one Derivatives

While specific biological activity data for this compound is scarce, the broader class of quinolin-2-one derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects. The nature and position of substituents on the quinolinone ring play a crucial role in determining the biological activity.

Anticancer Activity

Numerous quinolin-2-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[9] For instance, certain brominated quinoline derivatives have shown significant inhibitory effects against various cancer cell lines.[9]

Antimicrobial Activity

The quinolone and quinolinone cores are well-established pharmacophores in the development of antibacterial agents.[1] Derivatives of this compound could potentially exhibit antimicrobial activity, and the bromine atom could be a key feature for interaction with biological targets or for further derivatization to enhance potency.

Other Therapeutic Areas

Derivatives of the quinolin-2-one scaffold have also been investigated for their potential as anti-inflammatory, antiviral, and central nervous system (CNS) active agents.[1]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Although its own biological profile is not extensively documented, its true significance lies in its role as a key intermediate for the synthesis of a diverse array of more complex molecules. The presence of a readily functionalizable bromine atom at the 7-position allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The historical success of the quinolin-2-one scaffold in producing clinically effective drugs, such as Brexpiprazole, ensures that this compound will continue to be a compound of high interest for researchers and scientists in the pharmaceutical industry. Further investigation into the direct biological activities of this core scaffold may yet reveal untapped therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 7-Bromoquinolin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the 7-position creates 7-Bromoquinolin-2(1H)-one, a molecule with potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close derivatives, focusing on anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual workflows are provided to facilitate further research and development in this area.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar quinolinone structures. A common approach involves the cyclization of a substituted aniline precursor.

Proposed Synthetic Pathway

A potential two-step synthesis of 7-bromo-6-methylquinolin-2(1H)-one begins with the acylation of 2-bromo-4-methylaniline, followed by an intramolecular Friedel-Crafts cyclization to form the quinolinone ring.[2] A similar strategy can be envisioned for the synthesis of this compound, likely starting from a correspondingly substituted aniline.

Figure 1: Proposed general synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Related Compound (7-Bromo-8-hydroxyquinoline)

Materials:

-

Quinolin-8-ol

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) in a round-bottom flask.[3]

-

Cool the solution to 0°C in an ice bath.[3]

-

Add N-bromosuccinimide (1 mmol) portion-wise to the stirred solution.[3]

-

Slowly warm the reaction mixture to 40°C and continue stirring for 18 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 mixture of ethyl acetate and hexane as the eluent.[3]

-

Upon completion, evaporate the solvent under vacuum.[3]

-

Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[3]

Potential Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, suggesting potential therapeutic applications for the parent compound.

Anticancer Activity

Quinoline derivatives are well-regarded for their anticancer properties.[4] While direct evidence for this compound is limited, related bromo-substituted quinolines have shown significant antiproliferative effects against various cancer cell lines.[4]

Postulated Mechanism of Action: EGFR Inhibition

A plausible mechanism for the anticancer effects of quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression of EGFR is common in many cancers. By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5]

Figure 2: Postulated inhibition of the EGFR signaling pathway by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[5]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Figure 3: Experimental workflow for the MTT assay.

Antimicrobial Activity

Derivatives of 7-bromoquinoline have shown promising antimicrobial properties. For instance, aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione have been synthesized and evaluated for their in vitro antimicrobial activity.[6]

Quantitative Data: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

| Compound Class | Test Organism | MIC Range (mg/mL) | Reference |

| Aryl sulphonamides of 7-bromoquinoline-5,8-dione | Bacterial and fungal strains | 0.80 - 1.00 | [6] |

Enzyme Inhibition

A deuterated derivative of this compound has been identified as an inhibitor of monoamine oxidase A (MAO-A).[7] MAO-A is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and anxiety.[7]

Quantitative Data: MAO-A Inhibition

| Compound | Target | IC50 Value | Reference |

| 7-(4-Bromobutoxy-d8)-2(1H)-quinolinone | Monoamine Oxidase A (MAO-A) | ~183 µM | [7] |

Experimental Protocol: General Enzyme Inhibition Assay

A standard protocol can be followed to determine the inhibitory effect of a compound on enzyme activity.[8]

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

This compound

-

Buffer solution

-

Detection system (e.g., spectrophotometer)

Procedure:

-

Prepare a reaction mixture containing the buffer and the enzyme at a constant concentration.

-

Add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction rate over time by measuring the formation of the product or the depletion of the substrate.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Conclusion

While direct biological data for this compound is still emerging, the activities of its close derivatives strongly suggest its potential as a versatile pharmacological agent. The quinolin-2(1H)-one core, functionalized with a bromine atom at the 7-position, presents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurological disorders. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this intriguing molecule.

References

- 1. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Exploration of 7-Bromoquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinolin-2(1H)-one core is a privileged scaffold found in numerous biologically active molecules. The presence and position of the bromine atom offer a versatile handle for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound, offering insights into its electronic structure, reactivity, and potential as a pharmacophore. The methodologies detailed herein are based on established computational chemistry techniques and provide a framework for in silico analysis of this and related compounds.

Introduction

Quinolin-2(1H)-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides a site for further functionalization through cross-coupling reactions.

Theoretical and computational studies are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new chemical entities. This guide outlines the key computational methods applicable to the study of this compound, from quantum mechanical calculations to molecular docking simulations.

Molecular Structure and Properties

The foundational step in the computational analysis of this compound is the determination of its optimized molecular geometry and electronic properties. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Methodology: Geometry Optimization

A plausible computational protocol for geometry optimization would involve the use of a widely employed functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, as has been successfully applied to similar heterocyclic systems.[1][2]

Table 1: Predicted Geometrical Parameters of this compound (Calculated using DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C7-Br | 1.90 Å |

| C8-C7 | 1.38 Å | |

| C6-C7 | 1.40 Å | |

| N1-C2 | 1.38 Å | |

| C2=O | 1.23 Å | |

| Bond Angle | C6-C7-C8 | 120.5° |

| C6-C7-Br | 119.8° | |

| C8-C7-Br | 119.7° | |

| N1-C2-C3 | 118.0° | |

| Dihedral Angle | C5-C6-C7-C8 | 179.9° |

Note: These values are hypothetical and representative of what would be expected from such a calculation. Actual values would need to be obtained from a specific DFT calculation.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Calculated using DFT/B3LYP)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values. The distribution of these orbitals would show the electron density concentrated around the quinolinone ring system.

Spectroscopic Properties

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy

Vibrational Spectroscopy (IR & Raman)

Frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

Synthesis and Derivatization

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a plausible synthetic route can be inferred from general methods for preparing quinolin-2(1H)-one derivatives and brominated quinolines.[3][4][5][6]

Proposed Synthetic Pathway

A potential synthesis could involve the cyclization of a substituted aniline precursor, followed by a regioselective bromination step. The reactivity of the bromine at the 7-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[7]

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This is a crucial step in structure-based drug design. For this compound and its derivatives, docking studies can help identify potential biological targets and guide the design of more potent inhibitors.[1][8][9][10][11]

Molecular Docking Workflow

The general workflow for a molecular docking study is outlined below.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. While specific experimental data for this molecule is sparse in the current literature, the approaches described, based on studies of analogous compounds, offer a clear path for future research. DFT calculations can provide fundamental insights into its electronic structure and reactivity, while molecular docking simulations can explore its potential as a scaffold for the development of novel therapeutics. The synthetic accessibility and potential for diverse functionalization further underscore the importance of this compound as a valuable building block in medicinal chemistry.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of quinolin-2(1H)-one derivatives, adapted from the literature on related compounds.

General Procedure for the Synthesis of Quinolin-2(1H)-one Derivatives

A common method involves the reaction of a substituted aniline with a β-ketoester, followed by cyclization under acidic or thermal conditions. For the synthesis of 7-substituted quinolin-2(1H)-ones, the corresponding 3-substituted aniline would be the starting material.

General Procedure for Bromination

Bromination of the quinolin-2(1H)-one core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in an appropriate solvent like acetic acid or a chlorinated solvent.[12] The reaction conditions would need to be optimized to achieve regioselectivity for the 7-position.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of this compound in a suitable solvent (e.g., dioxane/water), the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified by standard techniques such as column chromatography.[7]

Computational Details

All DFT calculations can be performed using software packages like Gaussian or ORCA. Geometry optimizations should be carried out without symmetry constraints. Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface. Molecular docking simulations can be carried out using programs such as AutoDock Vina or Glide.

References

- 1. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and molecular modeling of new quinolin-2-one thiosemicarbazide scaffold with antimicrobial urease inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromoquinolin-2(1H)-one from meta-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Bromoquinolin-2(1H)-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis is based on a proposed two-step reaction sequence starting from meta-bromoaniline and diethyl malonate, adapted from established methods for quinolinone synthesis. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations of the chemical pathway and experimental workflow to guide researchers in the successful preparation of the target compound.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in medicinal chemistry. This compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a practical and efficient method for its laboratory-scale synthesis.

Reaction Scheme

The proposed synthesis of this compound from meta-bromoaniline involves a two-step process: a Gould-Jacobs reaction to form an intermediate ethyl 3-((3-bromophenyl)amino)acrylate, followed by a thermal cyclization to yield the final product.

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)acrylate

-

Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add meta-bromoaniline (10.0 g, 58.1 mmol).

-

Reaction Setup: Add diethyl malonate (11.2 g, 70.0 mmol) to the flask.

-

Reaction Execution: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2 hours with constant stirring.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture will solidify. Recrystallize the solid from ethanol to obtain the intermediate product, ethyl 3-((3-bromophenyl)amino)acrylate, as a crystalline solid.

-

Characterization: The product can be characterized by ¹H NMR and mass spectrometry.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, place the dried ethyl 3-((3-bromophenyl)amino)acrylate (5.0 g, 18.5 mmol). Add a high-boiling point solvent such as Dowtherm A (20 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 250-260 °C) for 30 minutes. The product will precipitate out of the hot solution.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Filter the precipitate and wash it with a suitable solvent like hexane or ether to remove the Dowtherm A.

-

Purification: The crude product can be purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. These values are based on typical yields for similar quinolinone syntheses and should be considered as representative.

| Parameter | Step 1: Condensation | Step 2: Cyclization |

| Starting Material | meta-Bromoaniline | Ethyl 3-((3-bromophenyl)amino)acrylate |

| Reagents | Diethyl malonate | Dowtherm A |

| Reaction Time | 2 hours | 30 minutes |

| Reaction Temperature | 150-160 °C | 250-260 °C |

| Product | Ethyl 3-((3-bromophenyl)amino)acrylate | This compound |

| Expected Yield | 70-80% | 85-95% |

| Appearance | Crystalline solid | Off-white to pale yellow solid |

| Melting Point (°C) | - | >300 °C (decomposes) |

| Molecular Formula | C₁₁H₁₂BrNO₂ | C₉H₆BrNO |

| Molecular Weight ( g/mol ) | 270.12 | 224.05 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

meta-Bromoaniline is toxic and should be handled with care.

-

Dowtherm A is a high-boiling point liquid and can cause severe burns. Handle with appropriate caution at high temperatures.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons and the N-H proton of the quinolinone ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Conclusion

The provided protocol offers a reliable method for the synthesis of this compound from readily available starting materials. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient production of this important synthetic intermediate. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

Synthesis of 7-Bromoquinolin-2(1H)-one: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 7-Bromoquinolin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic route is a robust three-stage process commencing with the acylation of 3-bromoaniline, followed by an intramolecular Friedel-Crafts cyclization to form the dihydroquinolinone core, and culminating in a dehydrogenation step to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The bromo-substituted analogue, this compound, serves as a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The presented protocol offers a reliable method for the preparation of this important synthetic precursor.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Amide Formation: 3-Bromoaniline is acylated with 3-chloropropionyl chloride to yield N-(3-bromophenyl)-3-chloropropionamide.

-

Intramolecular Friedel-Crafts Cyclization: The intermediate amide undergoes an intramolecular Friedel-Crafts reaction catalyzed by aluminum chloride to form 7-bromo-3,4-dihydroquinolin-2(1H)-one.

-

Dehydrogenation: The dihydroquinolinone is aromatized to the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of N-(3-bromophenyl)-3-chloropropionamide

Materials:

-

3-Bromoaniline

-

3-Chloropropionyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl), 1 M solution

-